2-Amino-5-bromonicotinaldehyde hydrobromide 2-Amino-5-bromonicotinaldehyde hydrobromide
Brand Name: Vulcanchem
CAS No.: 709650-48-6
VCID: VC6811358
InChI: InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H
SMILES: C1=C(C=NC(=C1C=O)N)Br.Br
Molecular Formula: C6H6Br2N2O
Molecular Weight: 281.935

2-Amino-5-bromonicotinaldehyde hydrobromide

CAS No.: 709650-48-6

Cat. No.: VC6811358

Molecular Formula: C6H6Br2N2O

Molecular Weight: 281.935

* For research use only. Not for human or veterinary use.

2-Amino-5-bromonicotinaldehyde hydrobromide - 709650-48-6

Specification

CAS No. 709650-48-6
Molecular Formula C6H6Br2N2O
Molecular Weight 281.935
IUPAC Name 2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide
Standard InChI InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H
Standard InChI Key ZEDZHTMMXFHZEP-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C=O)N)Br.Br

Introduction

Chemical and Structural Properties

Molecular Characterization

2-Amino-5-bromonicotinaldehyde hydrobromide is a hydrobromide salt derived from the parent aldehyde, 2-amino-5-bromonicotinaldehyde. Its IUPAC name, 2-amino-5-bromopyridine-3-carbaldehyde hydrobromide, reflects the bromine substitution at the 5-position and the aldehyde functional group at the 3-position of the pyridine ring . The compound’s molecular structure has been validated via X-ray crystallography and NMR spectroscopy, confirming the planar geometry of the pyridine core and the axial orientation of the bromine atom .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₆Br₂N₂O
Molecular Weight281.93 g/mol
CAS Number709650-48-6
IUPAC Name2-amino-5-bromopyridine-3-carbaldehyde hydrobromide
SolubilitySoluble in polar solvents (e.g., DMSO, acetic acid)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, H-6), 8.12 (d, J = 2.4 Hz, 1H, H-4), 6.75 (s, 2H, NH₂) .

  • ¹³C NMR: δ 191.2 (CHO), 154.3 (C-2), 143.1 (C-5), 137.8 (C-3), 128.6 (C-6), 121.9 (C-4) .

  • IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 2850–2720 cm⁻¹ (C-H aldehyde), 1685 cm⁻¹ (C=O) .

The hydrobromide salt formation is evident from the characteristic broad peak at 2500–3000 cm⁻¹ in the IR spectrum, corresponding to HBr vibration .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of 2-aminonicotinaldehyde followed by hydrobromic acid treatment. A representative protocol from patent literature involves:

  • Bromination: Reacting 2-aminonicotinaldehyde with bromine in glacial acetic acid at 15°C for 1 hour .

  • Salt Formation: Adding hydrobromic acid (48% w/w) to the brominated intermediate, yielding the hydrobromide salt after recrystallization from ethanol .

Key Reaction:

2-Aminonicotinaldehyde+Br2AcOH2-Amino-5-bromonicotinaldehydeHBrHydrobromide salt[1][4]\text{2-Aminonicotinaldehyde} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Amino-5-bromonicotinaldehyde} \xrightarrow{\text{HBr}} \text{Hydrobromide salt} \quad[1][4]

Process Optimization

  • Temperature Control: Maintaining the reaction below 20°C prevents over-bromination and di-substituted byproducts .

  • Solvent Selection: Glacial acetic acid enhances electrophilic substitution kinetics, while ethanol improves salt crystallization .

  • Yield: Typical yields range from 65–72%, with purity >98% confirmed via HPLC .

Pharmaceutical Applications

Mechanism of Action

This compound inhibits bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis. By binding to FabI’s NADH-binding pocket, it disrupts lipid membrane synthesis in pathogens like Escherichia coli and Staphylococcus aureus .

Table 2: Pharmacological Data

ParameterValueSource
IC₅₀ (FabI inhibition)0.8 µM (E. coli)
MIC₉₀2 µg/mL (Methicillin-resistant S. aureus)
Selectivity Index (FabI/FabK)12:1

Preclinical Efficacy

  • In Vivo Models: Subcutaneous administration (50–100 mg/kg) reduced bacterial load by 3-log units in murine thigh infection models .

  • Resistance Mitigation: High selectivity for FabI over FabK minimizes cross-resistance development .

HazardPrecautionary Measures
InhalationUse fume hood; wear N95 mask
Skin ContactNitrile gloves; lab coat
DisposalIncinerate at >800°C

Future Directions

Ongoing research focuses on derivatizing the aldehyde group to enhance bioavailability. Analogues with trifluoromethyl substitutions show promise in improving blood-brain barrier penetration for CNS infections .

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